[4-[Benzyl(methyl)amino]piperidin-1-yl]-(furan-2-yl)methanone;oxalic acid
Overview
Description
[4-[Benzyl(methyl)amino]piperidin-1-yl]-(furan-2-yl)methanone;oxalic acid is a complex organic compound that combines a piperidine ring with a furan ring, linked through a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[Benzyl(methyl)amino]piperidin-1-yl]-(furan-2-yl)methanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl(methyl)amino Group: This step involves the alkylation of the piperidine ring with benzyl and methyl groups.
Attachment of the Furan Ring: The furan ring is introduced through a coupling reaction with the piperidine derivative.
Formation of the Methanone Linkage: The final step involves the formation of the methanone group linking the piperidine and furan rings.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can target the methanone group, converting it to a methanol derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic reagents like sodium azide and potassium cyanide can be employed under appropriate conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Methanol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [4-[Benzyl(methyl)amino]piperidin-1-yl]-(furan-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a versatile tool in biochemical assays.
Medicine
In medicinal chemistry, [4-[Benzyl(methyl)amino]piperidin-1-yl]-(furan-2-yl)methanone is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its versatility in chemical reactions makes it a valuable component in material science research.
Mechanism of Action
The mechanism of action of [4-[Benzyl(methyl)amino]piperidin-1-yl]-(furan-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-1-(2-furoyl)-N-methyl-4-piperidinamine oxalate
- Caffeine : An alkaloid with a purine structure, known for its stimulant properties.
- Steviol glycosides : Compounds responsible for the sweet taste of Stevia leaves.
Uniqueness
What sets [4-[Benzyl(methyl)amino]piperidin-1-yl]-(furan-2-yl)methanone apart from similar compounds is its unique combination of a piperidine ring and a furan ring, linked through a methanone group. This structure provides a distinct set of chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
[4-[benzyl(methyl)amino]piperidin-1-yl]-(furan-2-yl)methanone;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2.C2H2O4/c1-19(14-15-6-3-2-4-7-15)16-9-11-20(12-10-16)18(21)17-8-5-13-22-17;3-1(4)2(5)6/h2-8,13,16H,9-12,14H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDEXZDUALQMJBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCN(CC2)C(=O)C3=CC=CO3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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